7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one
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Overview
Description
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family It is known for its unique structure, which includes a benzopyran ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting key enzymes.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-1-benzopyran-2-one:
7-methoxy-2H-1-benzopyran-2-one:
Uniqueness
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
109497-58-7 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-hydroxy-3,4,5-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-6-4-9(13)5-10-11(6)7(2)8(3)12(14)15-10/h4-5,13H,1-3H3 |
InChI Key |
VFNRQAVUWZVXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)O |
Origin of Product |
United States |
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